molecular formula C9H12ClNO B115687 2-(3-Chloropropoxy)aniline CAS No. 151719-71-0

2-(3-Chloropropoxy)aniline

Cat. No. B115687
M. Wt: 185.65 g/mol
InChI Key: VUMBHSVJQOBHGX-UHFFFAOYSA-N
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Description

“2-(3-Chloropropoxy)aniline” is an organic compound with the molecular formula C9H12ClNO . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of anilines, including “2-(3-Chloropropoxy)aniline”, involves several methods and applications, both classical and modern . The process typically involves reactions of secondary amines, primary amines, and ammonia equivalents . A detailed study on the synthesis of anilines can be found in the paper "Synthesis of anilines" .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloropropoxy)aniline” can be analyzed using density functional theory with UB3LYP functional and 6-31G** basis set . More details about the molecular structure of anilines and their derivatives can be found in the paper "DFT theoretical studies of anions of aniline and its several derivatives" .


Chemical Reactions Analysis

Anilines, including “2-(3-Chloropropoxy)aniline”, are known to undergo various chemical reactions . These reactions often involve benzene rings as preformed units that are elaborated to build larger molecules .

properties

IUPAC Name

2-(3-chloropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMBHSVJQOBHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434109
Record name 2-(3-chloropropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropoxy)aniline

CAS RN

151719-71-0
Record name 2-(3-chloropropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium hydride (11.0 g, 230 mmol of a 50% oil dispersion) in dimethylformamide (250 ml), under nitrogen, was added, dropwise, 2-aminophenol (25.0 g, 230 mmol) dissolved in dimethylformamide (125 ml). After complete addition, the reaction was stirred at ambient temperature for 1 hour, and then it was cooled to 5° C. (ice bath). 3-Chloro-1-bromopropane (36.2 g, 230 mmol) in dimethylformamide (50 ml) was added, dropwise, so that the temperature did not go above 8° C. The reaction was stirred for 4 hours and then permitted to stand at ambient temperature for 16 hours. The reaction was poured into water and extracted with ethyl acetate. The ethyl acetate was washed (water), dried (MgSO4), and the solvent concentrated to afford 25.4 g of a reddish, dark oil. About 12.0 g of the oil was chromatographed on HPLC columns. Concentration of the largest fractions gave 5.4 g of 2-(3-chloropropoxy) analine as an oil.
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0 (± 1) mol
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reactant
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[Compound]
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oil
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250 mL
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25 g
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125 mL
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36.2 g
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50 mL
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Synthesis routes and methods II

Procedure details

1-(3-Chloro-propoxy)-2-nitro-benzene (˜60 mmol) is dissolved in ethanol (200 ml) and platinum dioxide (0.5 g) is added. The stirred mixture is treated with hydrogen under normal pressure until the hydrogen uptake stopped. The catalyst is filtered off and the filtrate is evaporated. A pale yellow oil with Rf=0.3 (CH2Cl2) is obtained, which is used in the next step without further purification.
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60 mmol
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200 mL
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0.5 g
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